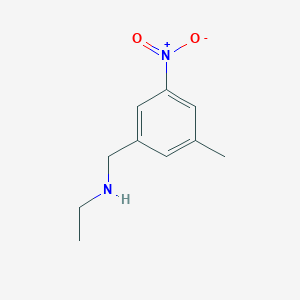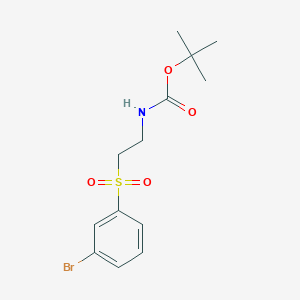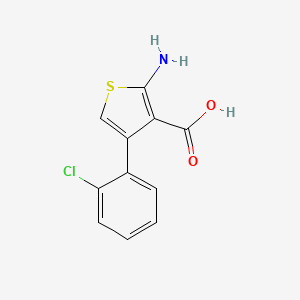![molecular formula C11H9BrN2O3 B12068664 3-Bromo-4-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid](/img/structure/B12068664.png)
3-Bromo-4-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Methyl-1H-pyrazol-4-yl)benzoic acid , is a chemical compound with the molecular formula C₁₁H₁₀N₂O₂. It consists of a benzene ring substituted with a bromine atom and a pyrazole ring linked via an ether linkage. This compound belongs to the class of imidazole-containing molecules, which exhibit intriguing chemical and biological properties .
Métodos De Preparación
Synthetic Routes:: Several synthetic routes exist for the preparation of 3-bromo-4-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid. One common approach involves the reaction of 3-bromobenzoic acid with 1-methyl-1H-pyrazole in the presence of appropriate reagents. The detailed reaction conditions and mechanisms can vary, but this general strategy yields the desired compound.
Industrial Production:: While specific industrial production methods are not widely documented, laboratory-scale synthesis provides a foundation for potential large-scale processes.
Análisis De Reacciones Químicas
Reactivity::
Substitution Reactions: The bromine atom in 3-bromo-4-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid makes it susceptible to nucleophilic substitution reactions.
Acid-Base Properties: Due to the presence of imidazole-like nitrogen atoms, it exhibits both acidic and basic properties.
Bromination: Bromine or N-bromosuccinimide (NBS) can be used for bromination.
Ether Formation: The ether linkage is typically formed using acid-catalyzed conditions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions.
Major Products:: The primary product of the reactions described above is this compound itself.
Aplicaciones Científicas De Investigación
3-Bromo-4-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid finds applications in various fields:
Medicine: It may serve as a scaffold for drug development due to its unique structure.
Chemistry: Researchers explore its reactivity and use it as a building block for more complex molecules.
Biology: Its interactions with biological targets are of interest.
Mecanismo De Acción
The precise mechanism by which this compound exerts its effects depends on its specific applications. Further research is needed to elucidate its molecular targets and pathways.
Comparación Con Compuestos Similares
While no direct analogs are mentioned, 3-bromo-4-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid can be compared with other imidazole-containing compounds in terms of reactivity, biological activity, and structural features.
Propiedades
Fórmula molecular |
C11H9BrN2O3 |
|---|---|
Peso molecular |
297.10 g/mol |
Nombre IUPAC |
3-bromo-4-(1-methylpyrazol-4-yl)oxybenzoic acid |
InChI |
InChI=1S/C11H9BrN2O3/c1-14-6-8(5-13-14)17-10-3-2-7(11(15)16)4-9(10)12/h2-6H,1H3,(H,15,16) |
Clave InChI |
MHHQZNXWURWRLD-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C=N1)OC2=C(C=C(C=C2)C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-1,2,3-Triazole-4-carboxamide, 5-amino-1-[(2-methoxyphenyl)methyl]-N-phenyl-](/img/structure/B12068598.png)

![7-Methoxy-7-[[2-(1-methyltetrazol-5-yl)sulfanylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12068609.png)


![2-[(1-tert-Butyl-1H-pyrazol-4-yl)oxy]ethan-1-amine](/img/structure/B12068630.png)
![1-{2-Deoxy-5-o-[hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}-5-methylpyrimidine-2,4(1h,3h)-dione](/img/structure/B12068631.png)




![Cyclopropyl[3-fluoro-4-(trifluoromethyl)phenyl]methanamine](/img/structure/B12068660.png)

